molecular formula C12H19BrN2O3S B2425071 1-Tosyl-1,4-diazepan-6-ol hydrobromide CAS No. 2137687-58-0

1-Tosyl-1,4-diazepan-6-ol hydrobromide

Cat. No.: B2425071
CAS No.: 2137687-58-0
M. Wt: 351.26
InChI Key: UQMKCCLVVKQHGD-UHFFFAOYSA-N
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Description

1-Tosyl-1,4-diazepan-6-ol hydrobromide is a chemical compound with significant importance in scientific research. It is known for its versatile nature, making it ideal for various applications, including drug synthesis, catalysis, and material science. The compound is characterized by its high perplexity and burstiness, which contribute to its wide range of uses.

Preparation Methods

The synthesis of 1-Tosyl-1,4-diazepan-6-ol hydrobromide involves several steps. The primary synthetic route includes the tosylation of 1,4-diazepan-6-ol, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions typically involve the use of a tosyl chloride reagent in the presence of a base, such as pyridine, to facilitate the tosylation process. The subsequent addition of hydrobromic acid results in the formation of the hydrobromide salt.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Tosyl-1,4-diazepan-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tosyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Tosyl-1,4-diazepan-6-ol hydrobromide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical architectures.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.

    Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tosyl-1,4-diazepan-6-ol hydrobromide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The tosyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

1-Tosyl-1,4-diazepan-6-ol hydrobromide can be compared with other similar compounds, such as:

    1,4-Diazepane: A parent compound with a similar core structure but lacking the tosyl and hydroxyl groups. It is less reactive and has different chemical properties.

    1-Tosyl-1,4-diazepane: Similar to this compound but without the hydroxyl group. It exhibits different reactivity and applications.

    1,4-Diazepan-6-ol: Lacks the tosyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKCCLVVKQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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